(R)-3-Acetyl-4-isopropyl-1,3-thiazolidine-2-thione
Overview
Description
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chemical compound characterized by its unique structure, which includes a thioxothiazolidine ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone typically involves the following steps:
Formation of the Thioxothiazolidine Ring: This can be achieved by reacting isopropylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thioxothiazolidine ring.
Introduction of the Ethanone Group: The ethanone group can be introduced by reacting the thioxothiazolidine intermediate with an appropriate acylating agent, such as acetyl chloride, under acidic conditions.
Industrial Production Methods
Industrial production of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone may involve large-scale synthesis using the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxothiazolidine derivatives.
Scientific Research Applications
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. Its anti-inflammatory effects could be related to the modulation of inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)methanol: Similar structure but with an alcohol group instead of an ethanone group.
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)propane: Similar structure but with a propane group instead of an ethanone group.
Uniqueness
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is unique due to its specific combination of the thioxothiazolidine ring and the ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMQPSVCPSMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210257 | |
Record name | 1-[4-(1-Methylethyl)-2-thioxo-3-thiazolidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180713-39-7 | |
Record name | 1-[4-(1-Methylethyl)-2-thioxo-3-thiazolidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180713-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(1-Methylethyl)-2-thioxo-3-thiazolidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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